m-PEG48-Mal

PEGylation Pharmacokinetics Diabody Imaging

Polydisperse PEG reagents introduce batch-to-batch variability that compromises pharmacokinetic reproducibility in bioconjugation and PROTAC development. m-PEG48-Mal eliminates this issue as a monodisperse, single-MW (2296.7 g/mol) dPEG linker with precisely 48 ethylene glycol units (152 atoms, 178.6 Å). • Proven to enhance tumor accumulation and reduce kidney clearance vs. shorter PEG analogs in imaging and RIC studies. • Thiol-selective maleimide enables site-specific conjugation to proteins, antibodies, and nanoparticles. • Batch-to-batch consistency ensures reproducible PROTAC degradation profiles for SAR studies. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C104H202N2O51
Molecular Weight 2296.7 g/mol
Cat. No. B8006597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG48-Mal
Molecular FormulaC104H202N2O51
Molecular Weight2296.7 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C104H202N2O51/c1-110-8-9-112-12-13-114-16-17-116-20-21-118-24-25-120-28-29-122-32-33-124-36-37-126-40-41-128-44-45-130-48-49-132-52-53-134-56-57-136-60-61-138-64-65-140-68-69-142-72-73-144-76-77-146-80-81-148-84-85-150-88-89-152-92-93-154-96-97-156-100-101-157-99-98-155-95-94-153-91-90-151-87-86-149-83-82-147-79-78-145-75-74-143-71-70-141-67-66-139-63-62-137-59-58-135-55-54-133-51-50-131-47-46-129-43-42-127-39-38-125-35-34-123-31-30-121-27-26-119-23-22-117-19-18-115-15-14-113-11-10-111-7-5-105-102(107)4-6-106-103(108)2-3-104(106)109/h2-3H,4-101H2,1H3,(H,105,107)
InChIKeyDBVPVJXDAXLVIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG48-Mal: A Monodisperse PEG-Maleimide Linker for Bioconjugation and Targeted Degradation


m-PEG48-Mal is a linear, monofunctional polyethylene glycol (PEG) linker featuring a maleimide group for thiol-selective conjugation and a methoxy terminal cap . It belongs to the class of discrete PEG (dPEG) linkers, which are single molecular weight compounds with precisely defined chain lengths, unlike polydisperse PEG polymers . With a molecular weight of approximately 2296.7 g/mol and a chain length of 152 atoms (178.6 Å), this linker is designed to increase the hydrodynamic volume and solubility of conjugated biomolecules, thereby modulating their pharmacokinetic properties [1]. It is primarily used as a PROTAC linker and for the PEGylation of proteins, antibodies, and nanoparticles.

Why m-PEG48-Mal Cannot Be Simply Replaced by Shorter PEG Analogs in Critical Applications


The performance of PEG-maleimide linkers is directly correlated with their chain length, making them non-interchangeable. Shorter analogs like m-PEG12-Mal (MW ~710.8 g/mol) or m-PEG24-Mal (MW ~1239.4 g/mol) result in significantly different hydrodynamic volumes and pharmacokinetic profiles [1]. In vivo studies have demonstrated that increasing PEG length from 12 to 48 units dramatically alters biodistribution, with longer linkers substantially reducing kidney clearance and enhancing tumor accumulation [1][2]. Substituting m-PEG48-Mal with a shorter analog would lead to a loss of these optimized properties, potentially compromising experimental outcomes or the therapeutic efficacy of a conjugate. The discrete, monodisperse nature of m-PEG48-Mal ensures batch-to-batch reproducibility, which is not guaranteed with polydisperse PEG alternatives .

Quantitative Differentiation of m-PEG48-Mal from Shorter PEG Analogs


Increased Hydrodynamic Volume and Reduced Kidney Uptake vs. Shorter PEGn Linkers

A direct head-to-head study compared monodispersed PEG-maleimide linkers of increasing lengths (n = 12, 24, and 48) conjugated to a 50 kDa diabody. The study showed that increasing PEG length from 12 to 48 units uniformly increased the apparent molecular size and decreased kidney uptake, a major route of clearance [1]. The m-PEG48 conjugate (DOTA-PEG48-Cys-VS) achieved a tumor uptake of 37.9% ID/g and a tumor-to-blood ratio (T/B) of 8 at 44 hours post-injection with 64Cu, representing a significant improvement over the non-PEGylated control and shorter PEG variants [1].

PEGylation Pharmacokinetics Diabody Imaging

Superior Tumor Accumulation of PEG48-Conjugated RICs Compared to PEG24 Analogs

In a direct comparative study of trastuzumab-based radioimmunoconjugates (RICs) modified with DOTA-PEG24, DOTA-PEG48, or DOTA-(PEG48)3, the RIC containing a single dPEG48 scaffold (Mal-DOTA-PEG48) demonstrated the highest tumor accumulation of radioactivity in vivo and the most favorable tumor/blood ratio among all PEGylated RICs tested [1]. The study concluded that the PEG48 length is optimal for controlling the pharmacokinetics of RICs, enhancing tumor uptake while maintaining favorable blood clearance [1].

Radioimmunotherapy Antibody-Drug Conjugates Pharmacokinetics

Precise and Reproducible Conjugation with a Monodisperse 152-Atom Spacer

Unlike polydisperse PEG polymers which consist of a mixture of chain lengths, m-PEG48-Mal (or m-dPEG®48-MAL) is a monodisperse compound with a single, defined molecular weight and a discrete chain length of 152 atoms (178.6 Å) . This discrete nature is protected under U.S. Patents #7,888,536 and 8,637,711 . This structural precision enables consistent and predictable conjugation stoichiometry and ensures that the resulting bioconjugate is a homogeneous product, rather than a complex mixture . This is a critical advantage for meeting regulatory requirements and ensuring reproducible results in both research and development settings.

Bioconjugation Analytical Characterization Process Control

Key Application Scenarios for m-PEG48-Mal Informed by Comparative Evidence


Optimizing the Pharmacokinetics of Antibody Fragments for Diagnostic Imaging

This scenario is directly supported by evidence showing that conjugating a PEG48 chain to a 50 kDa diabody significantly reduces kidney clearance and improves the tumor-to-blood ratio compared to shorter PEG analogs [1]. For researchers developing antibody fragment-based imaging agents (e.g., diabodies, scFvs) for PET or SPECT, using m-PEG48-Mal is a proven strategy to enhance image contrast by increasing the agent's residence time in circulation and its accumulation at the tumor site. The monodisperse nature of the linker also ensures that the final imaging agent is a well-defined, homogeneous product, which is crucial for regulatory approval [2].

Developing Next-Generation Radioimmunoconjugates (RICs) with Improved Therapeutic Index

This application is based on the finding that a Mal-DOTA-PEG48 scaffold in a trastuzumab-based RIC achieved the highest tumor accumulation and most favorable tumor/blood ratio when directly compared to RICs with PEG24 or branched PEG48 scaffolds [1]. For scientists and engineers in radioimmunotherapy, selecting m-PEG48-Mal as the linker for a chelator-antibody conjugate is a data-driven decision that can lead to a more effective therapeutic candidate. The optimized pharmacokinetic profile suggests a potential to increase radiation dose to the tumor while minimizing off-target toxicity, a key goal in this field [1].

Engineering Homogeneous PROTACs with a Defined and Optimized Linker Length

The discrete, 152-atom length of m-PEG48-Mal provides a precise spatial separation between the E3 ligase ligand and the target protein ligand in a PROTAC molecule [1]. While the optimal linker length is target-dependent, the class-level evidence that PEG linker length is a critical determinant of degradation efficiency [2] highlights the importance of using a well-defined, single-length linker like m-PEG48-Mal. Using this compound allows medicinal chemists to systematically explore structure-activity relationships and develop PROTACs with reproducible degradation profiles, free from the confounding effects of a polydisperse linker population [1].

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